Sulpiride adamantanecarboxylate
Description
Properties
CAS No. |
55247-89-7 |
|---|---|
Molecular Formula |
C26H39N3O6S |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
adamantane-1-carboxylic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H23N3O4S.C11H16O2/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);7-9H,1-6H2,(H,12,13) |
InChI Key |
MDJRIKWBMSTOKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.C1C2CC3CC1CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulpiride adamantanecarboxylate typically involves the following steps:
Formation of Adamantanecarboxylic Acid: Adamantane is oxidized using potassium permanganate to form adamantanecarboxylic acid.
Coupling Reaction: Sulpiride is then coupled with adamantanecarboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, including steps like solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
Sulpiride adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group in sulpiride can be reduced to an amine under reducing conditions.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of adamantanecarboxylic acid derivatives.
Reduction: Conversion of sulfonamide to amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Sulpiride adamantanecarboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of adamantane derivatives on the pharmacokinetics and pharmacodynamics of benzamide drugs.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate dopamine receptors.
Medicine: Explored as a potential treatment for psychiatric disorders, including schizophrenia and depression, due to its enhanced stability and efficacy.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Sulpiride adamantanecarboxylate exerts its effects primarily through antagonism of dopamine D2 receptors. The adamantane moiety may enhance the compound’s ability to cross the blood-brain barrier and increase its binding affinity for the receptor. This results in improved therapeutic outcomes in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Mechanism of Action :
- Sulpiride : Selectively blocks D2/D3 dopamine receptors, with minimal serotonergic activity .
- Clozapine : Acts as a multi-receptor antagonist (D2, 5-HT2A, α-adrenergic), contributing to broader efficacy but higher side-effect risks .
Environmental Impact :
Both drugs disrupt neurotransmitter systems in zebrafish, but their interactions differ:
Clinical Use :
- Sulpiride is preferred for its specificity in treating schizophrenia with fewer metabolic side effects.
- Clozapine is reserved for treatment-resistant cases due to risks of agranulocytosis .
Comparison with Adamantane-Based Pharmaceuticals
Adamantane derivatives are valued for their structural rigidity and enhanced pharmacokinetics. Key examples include:
Amantadine (Symmetrel®)
- Structure : Adamantane backbone with an amine group.
- Use : Antiviral (influenza A) and adjunct in Parkinson’s disease .
- Advantage Over Sulpiride Adamantanecarboxylate : Proven blood-brain barrier penetration due to lipophilicity .
Adamantane Carboxylate Derivatives
- 1-Adamantanecarboxylic Acid Chloride : Used in synthesizing heat-resistant polymers (mp 48–52°C) .
- Adamantane-d15-carboxylic Acid : Deuterated form for metabolic stability studies .
*Inferred from adamantane’s properties and sulpiride’s pharmacology.
Pharmacological and Environmental Considerations
Neurotransmitter Modulation
- Sulpiride : Reduces sEPSC frequency/amplitude by ~47–50% in zebrafish brain slices via D2LR antagonism .
- Adamantane Derivatives: No direct neurotransmitter effects reported, but structural modifications may alter sulpiride’s receptor affinity .
Environmental Toxicity
Q & A
Q. What synthesis methods are effective for producing sulpiride adamantanecarboxylate-intercalated layered double hydroxides (LDHs)?
The co-hydration method is commonly used, involving stoichiometric amounts of Ca(OH)₂, Al(OH)₃, and 1-adamantanecarboxylic acid. This approach minimizes carbonate contamination and avoids post-synthesis washing. Characterization via PXRD (e.g., basal reflections at 4.25°2θ) and FTIR (e.g., carboxylate group vibrations at 1400–1518 cm⁻¹) confirms successful intercalation .
Q. How can researchers verify the structural integrity of this compound in hybrid materials?
Use thermogravimetric analysis (TGA) to monitor mass loss (e.g., 6 wt% between 100–220°C for structural water) and energy-dispersive X-ray spectroscopy (EDX) to quantify elemental composition (e.g., ~30 wt% carbon from adamantanecarboxylate). HRTEM and electron diffraction patterns further validate the hybrid organic–inorganic structure .
Q. What safety protocols are critical when handling adamantanecarboxylate derivatives in laboratory settings?
Follow GHS guidelines: wear protective gloves/eyewear, avoid inhalation of dust, and ensure ventilation. In case of skin contact, rinse immediately with water. Store in sealed containers away from drains. Note that toxicity data for environmental impact (e.g., bioaccumulation) remain understudied .
Advanced Research Questions
Q. How does the thermal decomposition of adamantanecarboxylate intercalated LDHs influence CO₂ capture efficiency?
Under inert atmospheres, adamantanecarboxylate transforms into graphitic carbon, which stabilizes metal oxide matrices (e.g., Ca–Al oxides). This carbon support enhances CO₂ cycling performance at high temperatures (e.g., 27.2 mg CO₂/g sorbent at 600°C), with kinetics dependent on carbonation-regeneration phase transitions .
Q. What experimental strategies resolve contradictions in dopamine receptor modulation studies involving sulpiride?
Employ factorial pharmacological designs (e.g., 2×2 agonist/antagonist combinations) to isolate D2 receptor effects. For example, co-administer sulpiride (antagonist) with bromocriptine (agonist) to test receptor specificity. Statistical rigor (e.g., ANOVA with Bonferroni correction) ensures robust interpretation of partial vs. complete inhibition .
Q. Why do discrepancies arise in the thermal stability of adamantanecarboxylate-derived composites, and how can they be mitigated?
Variability stems from incomplete graphitization of adamantanecarboxylate during decomposition. Optimize pyrolysis conditions (e.g., temperature ramp rates, inert gas flow) and pre-treat LDH precursors to minimize structural defects. Cross-validate with TEM and Raman spectroscopy to assess carbon crystallinity .
Q. How can researchers design controlled release systems leveraging sulpiride’s pharmacological properties and adamantanecarboxylate’s structural stability?
Integrate sulpiride into adamantanecarboxylate-LDH hybrids via ion exchange. Monitor release kinetics using HPLC under simulated physiological conditions. Adjust interlayer spacing (via PXRD) and surface charge (via zeta potential) to modulate drug-loading efficiency .
Methodological Considerations
- Data Contradiction Analysis : Use multi-technique validation (e.g., TGA + EDX + PXRD) to reconcile discrepancies in material composition or performance .
- Experimental Optimization : Pilot small-scale syntheses to refine parameters (e.g., pH, hydration time) before scaling up .
- Statistical Rigor : Apply non-parametric tests for non-normal data distributions in pharmacological assays, ensuring sample sizes are justified by power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
